1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide
Description
The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide features a norbornane core (bicyclo[2.2.1]heptane) substituted with 7,7-dimethyl and a ketone at position 2. The sulfonamide group is functionalized with a furan-3-ylmethyl moiety and a 2-methoxyethyl chain.
Properties
IUPAC Name |
1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5S/c1-17(2)15-4-6-18(17,16(20)10-15)13-25(21,22)19(7-9-23-3)11-14-5-8-24-12-14/h5,8,12,15H,4,6-7,9-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMGNHCUCGAHGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N(CCOC)CC3=COC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane ring, introduction of the furan moiety, and subsequent sulfonamide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group in the bicyclic ring can be reduced to form alcohols.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide involves its interaction with specific molecular targets. The bicyclic heptane ring and furan moiety allow it to bind to enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds and electrostatic interactions, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features and Substitutions
Key structural analogs differ primarily in the substituents on the sulfonamide nitrogen and modifications to the norbornane core. Below is a comparative analysis:
Physicochemical and Spectroscopic Data
- NMR Data: Ferrocenyl derivatives () show distinct ¹H NMR signals for ferrocene protons (δ 4.0–4.5 ppm) and norbornane methyl groups (δ 1.0–1.5 ppm) . The target compound’s furan group would likely exhibit aromatic protons near δ 6.5–7.5 ppm.
- Mass Spectrometry : Analogs (e.g., ) confirm molecular ions matching calculated masses (e.g., m/z 506.4 for ferrocenyl derivative) .
Key Research Findings
- Steric Effects : Bulky substituents (e.g., adamantyl, diphenylethyl) hinder crystallization but enhance chiral discrimination .
- Safety Profiles : Sulfonamides with halogenated substituents (e.g., ’s bromobutyl group) may pose handling risks (skin/eye irritation) .
- Structural-Activity Relationships (SAR) : Polar groups (methoxyethyl, furan) balance solubility and binding, while lipophilic groups (adamantyl) improve membrane permeability .
Biological Activity
The compound 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)methanesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.43 g/mol. The structure features a bicyclic system, a methanesulfonamide group, and substituents that may influence its biological activity.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this sulfonamide exhibit significant antimicrobial activity. For instance, methanesulfonamides have been shown to inhibit bacterial growth by interfering with folate synthesis pathways, which are crucial for bacterial proliferation .
Anticancer Potential
Research has suggested that the structural components of this compound may contribute to anticancer effects. Specifically, sulfonamide derivatives have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The methanesulfonamide moiety can act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Disruption of Cellular Signaling : The presence of furan and bicyclic structures may facilitate interactions with cellular receptors or signaling molecules, affecting downstream signaling pathways.
- Induction of Oxidative Stress : Some studies indicate that similar compounds can increase reactive oxygen species (ROS) within cells, leading to oxidative damage and subsequent cell death in cancerous cells .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound could reduce cell viability and induce apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
